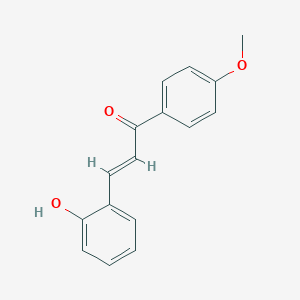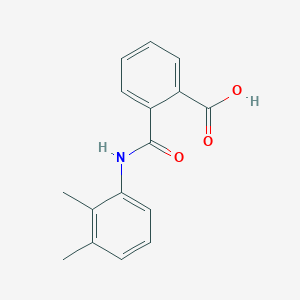
Oxidronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxidronic acid, also known as (hydroxymethylene)diphosphonic acid, is a small molecule with the chemical formula CH₆O₇P₂ and a molecular weight of 192.00 g/mol . It is primarily used as a diagnostic skeletal imaging agent to demonstrate areas of altered osteogenesis in both adult and pediatric patients . This compound is part of the bisphosphonate family, which is known for its ability to inhibit bone resorption.
Preparation Methods
The synthesis of oxidronic acid involves the reaction of phosphorous acid (H₃PO₃) with formaldehyde (CH₂O) under acidic conditions. The reaction typically proceeds as follows:
H₃PO₃+CH₂O→CH₆O₇P₂
The industrial production of this compound often involves the use of phosphorus trichloride (PCl₃) and phosphorous acid in the presence of water. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Oxidronic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various phosphonic acid derivatives.
Reduction: It can be reduced under specific conditions to yield hydroxymethylphosphonic acid.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Oxidronic acid has a wide range of scientific research applications:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: In biological research, this compound is used to study bone metabolism and related disorders.
Mechanism of Action
The mechanism of action of oxidronic acid involves its ability to bind to hydroxyapatite in bone tissue. This binding inhibits the activity of osteoclasts, the cells responsible for bone resorption. By reducing osteoclast activity, this compound helps to maintain bone density and integrity . The molecular targets of this compound include enzymes involved in bone metabolism, such as farnesyl pyrophosphate synthase .
Comparison with Similar Compounds
Oxidronic acid is similar to other bisphosphonates, such as etidronic acid and zoledronic acid. it has unique properties that make it particularly effective as a diagnostic agent for skeletal imaging. Unlike some other bisphosphonates, this compound has a higher affinity for bone tissue and a more favorable pharmacokinetic profile .
Similar Compounds
Etidronic acid: Used to treat osteoporosis and other bone diseases.
Zoledronic acid: Employed in the treatment of hypercalcemia of malignancy and bone metastases.
Properties
CAS No. |
15468-10-7 |
|---|---|
Molecular Formula |
CH6O7P2 |
Molecular Weight |
192.00 g/mol |
IUPAC Name |
[hydroxy(phosphono)methyl]phosphonic acid |
InChI |
InChI=1S/CH6O7P2/c2-1(9(3,4)5)10(6,7)8/h1-2H,(H2,3,4,5)(H2,6,7,8) |
InChI Key |
HJZKOAYDRQLPME-UHFFFAOYSA-N |
SMILES |
C(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
C(O)(P(=O)(O)O)P(=O)(O)O |
Key on ui other cas no. |
15468-10-7 |
Related CAS |
14255-61-9 (di-hydrochloride salt) 72945-61-0 (technetium tc-99m salt/solvate) |
Synonyms |
1,1-hydroxymethyldiphosphonate disodium (hydroxymethylene)diphosphonate disodium methane hydroxy-diphosphonate disodium methane-1-hydroxy-1,1-diphosphonate hydroxymethanediphosphonic acid hydroxymethanediphosphonic acid, 14C-labeled hydroxymethanediphosphonic acid, disodium salt hydroxymethanediphosphonic acid, monosodium salt hydroxymethanediphosphonic acid, tetrasodium salt hydroxymethanediphosphonic acid, trisodium salt hydroxymethylene bisphosphonate methylhydroxydiphosphonate MHDP |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzoic acid, 4-[(trimethylsilyl)amino]-, trimethylsilyl ester](/img/structure/B95663.png)
![1-Naphthalenesulfonic acid, 5-hydroxy-6-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-, disodium salt](/img/structure/B95664.png)







![Ethyl 3-methyl-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B95680.png)

